Cas no 13327-27-0 (3-methyl-1H-pyridazin-6-one)

3-methyl-1H-pyridazin-6-one 化学的及び物理的性質
名前と識別子
-
- 6-Methyl-3(2H)-pyridazinone
- 6-Methylpyridazin-3-one
- 6-Methyl-3-pyridazinone
- 6-Methyl-3-pyridazinone
- 6-Methylpyridazin-3(2H)-one
- 6-methylpyridazin-3-ol
- 3-Hydroxy-6-methylpyridazine
- 3-methyl-1H-pyridazin-6-one
- 4-Methyl-5,6-diaza-2,4-cyclohexadien-1-one
- 6-Methyl-2H-pyridazin-3-one
- 6-Methyl-2H-pyridazine-3-one
- NSC 10841
- NSC 17180
- 6Me3OxoPyridaz
- 6-Methyl-3-pyridazone
- 3-pyridazinol, 6-methyl-
- 6-METHYLPYRIDAZIN-3[2H]-ONE
- SPECS AC-907
- SPECS AC-907/25005370
- 3(2H)-Pyridazinone, 6-methyl-
- 6-methyl-2,3-dihydropyridazin-3-one
- NSC17180
- 6-methyl-pyridazone-3
- 3-methyl-6-pyridazone
- KSC495M8T
- 6-Methyl-3-hydroxy-pyridazin
- 6-methyl-2h-p
-
- MDL: MFCD00051575
- インチ: 1S/C5H6N2O/c1-4-2-3-5(8)7-6-4/h2-3H,1H3,(H,7,8)
- InChIKey: QZWIXLPWMGHDDD-UHFFFAOYSA-N
- ほほえんだ: O=C1C([H])=C([H])C(C([H])([H])[H])=NN1[H]
- BRN: 109928
計算された属性
- せいみつぶんしりょう: 110.04800
- どういたいしつりょう: 110.048013
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.5
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: 無色結晶
- 密度みつど: 1.22
- ゆうかいてん: 142.0 to 146.0 deg-C
- ふってん: 310.3 °C at 760 mmHg
- フラッシュポイント: 141.5℃
- 屈折率: 1.576
- PSA: 45.75000
- LogP: 0.07830
- ようかいせい: 未確定
3-methyl-1H-pyridazin-6-one セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S22-S24/25
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- セキュリティ用語:S26;S36
- 危険レベル:IRRITANT
- リスク用語:R36/37/38
3-methyl-1H-pyridazin-6-one 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-methyl-1H-pyridazin-6-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM102251-100g |
6-methylpyridazin-3-ol |
13327-27-0 | 97% | 100g |
$*** | 2023-03-31 | |
Chemenu | CM102251-10g |
6-methylpyridazin-3-ol |
13327-27-0 | 97% | 10g |
$96 | 2022-09-03 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB01262-25g |
3-methyl-1H-pyridazin-6-one |
13327-27-0 | 97% | 25g |
¥264 | 2023-09-15 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14471-25g |
6-Methyl-3(2H)-pyridazinone, 98% |
13327-27-0 | 98% | 25g |
¥6295.00 | 2023-03-09 | |
Life Chemicals | F3308-2941-0.5g |
6-methyl-2,3-dihydropyridazin-3-one |
13327-27-0 | 95%+ | 0.5g |
$19.0 | 2023-09-06 | |
Enamine | EN300-66328-0.5g |
6-methyl-2,3-dihydropyridazin-3-one |
13327-27-0 | 95.0% | 0.5g |
$21.0 | 2025-03-21 | |
TRC | M327060-25g |
6-\u200bMethyl-\u200b3-\u200bpyridazinone |
13327-27-0 | 25g |
$ 400.00 | 2022-06-04 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY014239-5g |
6-Methyl-3(2H)-pyridazinone |
13327-27-0 | ≥98% | 5g |
¥47.0 | 2023-09-15 | |
Life Chemicals | F1967-1185-0.5g |
6-methylpyridazin-3-ol |
13327-27-0 | 95%+ | 0.5g |
$19.0 | 2023-09-06 | |
Life Chemicals | F1967-1185-2.5g |
6-methylpyridazin-3-ol |
13327-27-0 | 95%+ | 2.5g |
$40.0 | 2023-09-06 |
3-methyl-1H-pyridazin-6-one 関連文献
-
1. 1,3-Dipolar character of six-membered aromatic rings. Part X. Pyridazine and benzopyridazine betainesNicholas Dennis,Alan R. Katritzky,Muthyala Ramaiah J. Chem. Soc. Perkin Trans. 1 1975 1506
-
Jia-Yue Chen,Yao-Bing Huang,Bin Hu,Ke-Ming Li,Ji-Long Zhang,Xuan Zhang,Xia-Yun Yan,Qiang Lu Green Chem. 2023 25 2672
-
3. Synthesis of thyroid hormone analogues. Part 3. Iodonium salt approaches to SK&F L-94901Deirdre M. B. Hickey,Paul D. Leeson,Riccardo Novelli,Virendra P. Shah,Brian E. Burpitt,Lynne P. Crawford,Bryan J. Davies,Michael B. Mitchell,Kirit D. Pancholi,David Tuddenham,Norman J. Lewis,Clare O'Farrell J. Chem. Soc. Perkin Trans. 1 1988 3103
-
4. Pyridazines. Part IV. Action of Grignard reagents on 6-methyl- and 4,5-dihydro-6-α-styryl-pyridazin-3(2H)-onesF. G. Baddar,M. H. Nosseir,N. L. Doss,N. N. Messiha J. Chem. Soc. Perkin Trans. 1 1972 1091
-
Ingrid Allart-Simon,Aurélie Moniot,Nicolo Bisi,Miguel Ponce-Vargas,Sandra Audonnet,Marie Laronze-Cochard,Janos Sapi,Eric Hénon,Frédéric Velard,Stéphane Gérard RSC Med. Chem. 2021 12 584
-
Anna Albrecht,Jacek Koszuk,Micha? Kobuciński,Tomasz Janecki Org. Biomol. Chem. 2008 6 1197
-
7. Ring expansion and photochemical ring contraction reactions of tetrahydropyridazinonesSeyhan N. E?e,Marjorie L. C. Carter,Daniel F. Ortwine,Shang-Shing P. Chou,Joel F. Richman J. Chem. Soc. Perkin Trans. 1 1977 1252
3-methyl-1H-pyridazin-6-oneに関する追加情報
Introduction to 3-methyl-1H-pyridazin-6-one (CAS No. 13327-27-0)
3-methyl-1H-pyridazin-6-one, identified by its Chemical Abstracts Service (CAS) number 13327-27-0, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the pyridazine class, characterized by a six-membered ring containing two nitrogen atoms. The presence of a methyl group at the 3-position and a carbonyl group at the 6-position imparts unique chemical and biological properties, making it a versatile scaffold for drug discovery and development.
The structural features of 3-methyl-1H-pyridazin-6-one contribute to its potential as an intermediate in synthesizing various pharmacologically active molecules. Pyridazine derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound’s ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for further investigation in medicinal chemistry.
In recent years, there has been growing interest in exploring the therapeutic potential of 3-methyl-1H-pyridazin-6-one and its derivatives. Researchers have been particularly focused on its role in developing novel treatments for chronic diseases. For instance, studies have demonstrated its efficacy in inhibiting certain kinases and enzymes involved in cancer progression. Additionally, the compound has shown promise in preclinical models for treating inflammatory disorders by modulating immune responses.
The synthesis of 3-methyl-1H-pyridazin-6-one involves well-established organic reactions, including condensation and cyclization processes. The compound can be derived from readily available starting materials, making it economically viable for large-scale production. Advances in synthetic methodologies have enabled the introduction of various functional groups at specific positions on the pyridazine ring, enhancing its pharmacological profile.
One of the most compelling aspects of 3-methyl-1H-pyridazin-6-one is its potential as a lead compound for drug development. By leveraging structure-activity relationship (SAR) studies, chemists have been able to modify its core structure to improve potency, selectivity, and pharmacokinetic properties. These modifications have led to the discovery of several novel analogs with enhanced therapeutic effects.
The biological activity of 3-methyl-1H-pyridazin-6-one has been extensively studied in vitro and in vivo. Researchers have identified specific targets such as protein kinases and transcription factors that are modulated by this compound. For example, derivatives of 3-methyl-1H-pyridazin-6-one have been found to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression. This mechanism has significant implications for developing anticancer therapies.
Furthermore, the compound has shown promise in treating neurological disorders. Studies suggest that 3-methyl-1H-pyridazin-6-one derivatives can cross the blood-brain barrier and exert neuroprotective effects. This property makes them attractive candidates for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The ability of these compounds to interact with neurotransmitter systems also opens up possibilities for treating mood disorders and cognitive impairments.
The pharmacokinetic profile of 3-methyl-1H-pyridazin-6-one is another area of interest. Researchers have investigated its absorption, distribution, metabolism, and excretion (ADME) properties to optimize its bioavailability and therapeutic efficacy. Computational modeling techniques have been employed to predict how structural modifications will affect these properties, allowing for more efficient drug design.
In conclusion, 3-methyl-1H-pyridazin-6-one (CAS No. 13327-27-0) is a promising compound with diverse biological activities and therapeutic potential. Its unique structural features make it an excellent scaffold for developing novel drugs targeting various diseases. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in modern medicinal chemistry.
13327-27-0 (3-methyl-1H-pyridazin-6-one) 関連製品
- 73619-57-5(6-Methylpyridazin-3-one)
- 933734-91-9(6-Hydroxypyridazine-3-carboxaldehyde)
- 1219981-15-3(4-2-(4-Chlorophenoxy)ethylpiperidinehydrochloride)
- 2034568-42-6(N-{6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}furan-2-carboxamide)
- 2138556-47-3(3-cyclobutyl-N,4-dimethylcyclohexan-1-amine)
- 2089300-09-2(3-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine)
- 2228584-08-3(5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid)
- 622363-43-3((2Z)-2-(5-methylfuran-2-yl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate)
- 1805101-45-4(2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine)
- 21691-52-1(tert-butyl (2R)-2-amino-3-methylbutanoate)

